molecular formula C19H14N6O3S B13994057 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide CAS No. 29821-92-9

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide

Cat. No.: B13994057
CAS No.: 29821-92-9
M. Wt: 406.4 g/mol
InChI Key: HFVBFGGESMZQHZ-UHFFFAOYSA-N
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Description

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide is an azo compound characterized by the presence of a diazene functional group (–N=N–) and a sulfonamide group. Azo compounds are known for their vibrant colors and are widely used in dyes and pigments. The compound also contains an 8-hydroxyquinoline moiety, which is a well-known ligand for metal complexes and has various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide typically involves an azo coupling reaction. This reaction is carried out between a diazonium salt and 8-hydroxyquinoline. The diazonium salt is prepared by diazotizing an aromatic amine in the presence of nitrous acid. The reaction conditions usually involve maintaining a low temperature to stabilize the diazonium salt and prevent its decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and reaction conditions precisely. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form complexes with metal ions. The 8-hydroxyquinoline moiety acts as a bidentate ligand, coordinating with metal ions and affecting various biological pathways. This coordination can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide is unique due to its combination of the 8-hydroxyquinoline moiety and the sulfonamide group. This combination enhances its ability to form stable metal complexes and increases its biological activity compared to similar compounds .

Properties

CAS No.

29821-92-9

Molecular Formula

C19H14N6O3S

Molecular Weight

406.4 g/mol

IUPAC Name

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C19H14N6O3S/c26-17-9-8-16(15-3-1-10-20-18(15)17)24-23-13-4-6-14(7-5-13)29(27,28)25-19-21-11-2-12-22-19/h1-12,26H,(H,21,22,25)

InChI Key

HFVBFGGESMZQHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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